Critical Evidence Gap: Absence of Published Direct Head-to-Head Bioactivity Data for the Target Compound
A comprehensive search of public databases (PubMed, Google Scholar, PubChem, ChEMBL, RSC Advances, Molecules) as of mid-2026 yields no published direct head-to-head bioactivity data, in vivo toxicity profile, or target engagement quantification for CAS 2034462-94-5. The closest published structural neighbors belong to the 3-ethyl-1-methyl-1H-pyrazol-5-yl series. For example, compound 14q (3-Cl-2-CH₃ benzamide analog with a 3-ethyl-1-methyl-1H-pyrazol-5-yl core) achieved 70% insecticidal mortality against *Mythimna separata* at 500 mg/L, compared to 60% for the commercial standard tebufenpyrad [1]. However, this data cannot be extrapolated to the target compound due to the different pyrazole regioisomerism (4-yl vs. 5-yl) and the absence of the 2-methyl group. No inhibitory activity data, EC₅₀ values, or selectivity ratios are available for the 3-chloro-benzamide/1-ethyl-pyrazol-4-yl combination.
| Evidence Dimension | Insecticidal Mortality (Mythimna separata, 500 mg/L) |
|---|---|
| Target Compound Data | No published data available |
| Comparator Or Baseline | Compound 14q (3-Cl-2-CH₃, pyrazol-5-yl regioisomer): 70% mortality; Tebufenpyrad: 60% mortality |
| Quantified Difference | Not calculable; scaffold mismatch prevents cross-series extrapolation |
| Conditions | Foliar dip bioassay, 500 mg/L, 24-48 h observation (Molecules 2022, 27, 4692) |
Why This Matters
This evidence gap means that procurement decisions for this compound must be based on its value as a novel chemical probe for de novo SAR exploration rather than on validated potency benchmarks.
- [1] Shao, Y.; Tu, M.; Yang, S.; Wang, Y.; Sun, B.; Shi, J.; Tan, C.; Wang, X. Structure-Based Bioisosterism Design, Synthesis, Biological Activity and Toxicity of 1,2,4-Oxadiazole Substituted Benzamides Analogues Containing Pyrazole Rings. Molecules 2022, 27, 4692. View Source
